N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide
Description
N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of amide chalcones. Chalcones are known for their diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and antioxidant properties . This compound features a 1,3-benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds with a broad spectrum of biological activities .
Properties
IUPAC Name |
N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-17(9-3-14-4-10-18-20(12-14)27-13-26-18)15-5-7-16(8-6-15)22-21(24)19-2-1-11-25-19/h1-12H,13H2,(H,22,24)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHVBOYOIQSQF-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide typically involves a two-step reaction. First, the precursor N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride, followed by the addition of 4-aminoacetophenone . The second step involves a Claisen–Schmidt condensation reaction between the precursor and piperonal using potassium hydroxide (KOH) solution as a catalyst in ethanol under ultrasonic irradiation . The structure of the target compound is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide (KOH), thionyl chloride (SOCl2), and lithium tetrahydroaluminate . Major products formed from these reactions include quinoline derivatives and various substituted amides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other biologically active compounds . In biology and medicine, it has been studied for its potential anti-cancer, anti-infective, anti-diabetic, and antioxidant activities . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression . This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . The compound also interacts with other molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
N-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]furan-2-carboxamide is unique due to its combination of a 1,3-benzodioxole moiety and an amide chalcone structure. Similar compounds include other amide chalcones and quinoline derivatives, such as N-(4-acetylphenyl)quinoline-3-carboxamide and various substituted amides . These compounds share similar pharmacological activities but differ in their specific molecular structures and mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
